Memantine hydrochloride Memantine hydrochloride Memantine hydrochloride is a hydrochloride obtained by reaction of memantine with one equivalent of hydrochloric acid. A low to moderate affinity uncompetitive (open-channel); NMDA receptor antagonist which binds preferentially to the NMDA receptor-operated cation channels. It has a role as an antidepressant, an antiparkinson drug, a dopaminergic agent, a neuroprotective agent and a NMDA receptor antagonist. It contains a memantinium(1+).
Memantine Hydrochloride is the hydrochloride salt of memantine, a low-affinity, voltage-dependent, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. Memantine binds to and inhibits cation channels of glutamanergic NMDA receptors located in the central nervous system (CNS), preventing the prolonged influx of calcium ions and the associated neuronal excitotoxicity, and thereby potentially enhancing cognitive function. Memantine is also a 5-hydroxytryptamine type 3 (5HT3) receptor and nicotinic receptor antagonist.
AMANTADINE derivative that has some dopaminergic effects. It has been proposed as an antiparkinson agent.
See also: Memantine (has active moiety); Donepezil hydrochloride; memantine hydrochloride (component of).
Brand Name: Vulcanchem
CAS No.: 41100-52-1
VCID: VC20747514
InChI: InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H
SMILES: CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl
Molecular Formula: C12H22ClN
Molecular Weight: 215.76 g/mol

Memantine hydrochloride

CAS No.: 41100-52-1

Cat. No.: VC20747514

Molecular Formula: C12H22ClN

Molecular Weight: 215.76 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Memantine hydrochloride - 41100-52-1

CAS No. 41100-52-1
Molecular Formula C12H22ClN
Molecular Weight 215.76 g/mol
IUPAC Name 3,5-dimethyladamantan-1-amine;hydrochloride
Standard InChI InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H
Standard InChI Key LDDHMLJTFXJGPI-UHFFFAOYSA-N
SMILES CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl
Canonical SMILES CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl
Appearance Solid powder

Chemical Composition and Physical Properties

Memantine hydrochloride is an N-methyl-D-aspartate (NMDA) receptor antagonist with the chemical formula C₁₂H₂₁N·HCl and a molecular weight of 215.763 (monoisotopic: 215.144077416) . Its IUPAC name is 3,5-dimethyladamantan-1-amine hydrochloride . The compound features a three-ring adamantane structure with a primary aliphatic amine group .

Structure and Identifiers

Memantine hydrochloride possesses a distinctive adamantane-derived structure. Key identifiers include:

  • CAS Number: 41100-52-1

  • UNII: JY0WD0UA60

  • InChI Key: LDDHMLJTFXJGPI-UHFFFAOYSA-N

  • SMILES: Cl.CC12CC3CC(C)(C1)CC(N)(C3)C2

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Memantine Hydrochloride

PropertyValueSource
Water Solubility0.0455 mg/mLALOGPS
logP3.31ALOGPS
logP2.07Chemaxon
logS-3.6ALOGPS
pKa (Strongest Basic)10.7Chemaxon
Physiological Charge1Chemaxon
Hydrogen Acceptor Count1Chemaxon
Hydrogen Donor Count1Chemaxon
Polar Surface Area26.02 ŲChemaxon
Rotatable Bond Count0Chemaxon
Refractivity54.49 m³·mol⁻¹Chemaxon
Polarizability21.82 ųChemaxon
Number of Rings3Chemaxon

Memantine hydrochloride occurs as a fine white to off-white powder and is soluble in water . Commercially available memantine tablets contain numerous inactive ingredients including microcrystalline cellulose/colloidal silicon dioxide, talc, croscarmellose sodium, and magnesium stearate .

Pharmacological Mechanism of Action

NMDA Receptor Antagonism

Memantine functions as an uncompetitive NMDA receptor antagonist with moderate affinity . Unlike most NMDA antagonists which are competitive in nature, memantine is distinguished by its:

  • Fast binding to the receptor channel in a pseudo-first order manner

  • Rapid dissociation from the receptor in a concentration-independent fashion

  • Voltage-dependent mechanism that enables receptor blockage removal upon membrane depolarization

Glutamatergic System Targeting

Memantine specifically targets the glutamatergic system by inhibiting excessive glutamatergic transmission while preserving physiological function . Glutamate is an excitatory neurotransmitter critical for learning, memory, and neuronal plasticity, primarily in cortical and hippocampal regions .

Neuroprotective Properties

The compound's mechanism provides neuroprotection by:

  • Blocking pathological NMDA receptor activation while preserving normal function

  • Demonstrating increased potency in areas with massive NMDA receptor activation due to its uncompetitive nature

  • Maintaining physiological function, which distinguishes it from other NMDA antagonists that can cause hallucinations and schizophrenia-type symptoms

Clinical Applications in Alzheimer's Disease

Moderate to Severe Alzheimer's Disease

Memantine has received FDA approval for the treatment of moderate to severe Alzheimer's disease . Four major clinical trials have established its efficacy:

Table 2: Major Clinical Trials of Memantine in Moderate to Severe Alzheimer's Disease

StudyTypeParticipantsKey Findings
Winblad and Poritis (1999)Monotherapy166 nursing home residentsStatistically significant improvement in global and functional parameters at 10 mg/day
Reisberg et al (2003)Monotherapy252 community dwellersSignificant benefits in multiple outcome measures
van Dyck et al (2007)Monotherapy350 community dwellersDemonstrated efficacy in community settings
Tariot et al (2004)Combination with donepezil404 subjectsShowed benefits of memantine combined with cholinesterase inhibitors

In the Latvian nursing home study, 76% of memantine-treated patients were classified as responders on the Clinical Global Impression of Change (CGI-C) compared with 44.7% in the placebo group . Additionally, 65.3% of patients showed response on the BGP "care dependence" subscore compared with 39.5% in the placebo group .

Formulations and Administration

Available Formulations

Memantine hydrochloride is available in several formulations:

  • Oral tablets (5 mg and 10 mg)

  • Oral solution

  • Extended-release capsules

The tablets contain inactive ingredients such as microcrystalline cellulose/colloidal silicon dioxide, talc, croscarmellose sodium, and magnesium stearate, along with various film coating components .

Dosing and Administration

Memantine can be prescribed:

  • As monotherapy for moderate to severe Alzheimer's disease

  • In combination with acetylcholinesterase inhibitors such as donepezil, rivastigmine, or galantamine

New Formulations

A new 28 mg slow-release memantine preparation has been studied in moderate to severe Alzheimer's disease. A 6-month randomized, double-blind, placebo-controlled study with a 6-month open-label follow-up demonstrated statistically significant benefits on primary efficacy measures (SIB and global). The preparation was well-tolerated with side effects similar to placebo .

Future Research Directions

Areas for Further Investigation

Several research avenues remain for memantine:

  • Longer studies with larger study groups may be needed to detect effects in mild to moderate Alzheimer's disease

  • More research is needed on memantine/cholinesterase inhibitor combination therapy

  • Comparative studies between memantine and cholinesterase inhibitors could provide valuable clinical insights

Global Alzheimer's Disease Context

The importance of continued research into memantine and other treatments is underscored by the growing prevalence of Alzheimer's disease:

  • In 2010, an estimated 36 million people worldwide were living with Alzheimer's Disease

  • By 2013, this number had increased to 44 million

  • The prevalence is predicted to reach 66 million by 2030 and 115 million by 2050

  • The G8 dementia summit in December 2013 concluded that dementia should be considered a global priority with the objective of developing a cure or a disease-modifying therapy by 2025

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